2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
CAS No.: 862807-29-2
Cat. No.: VC4243073
Molecular Formula: C12H5Cl2FN2OS2
Molecular Weight: 347.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862807-29-2 |
|---|---|
| Molecular Formula | C12H5Cl2FN2OS2 |
| Molecular Weight | 347.2 |
| IUPAC Name | 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C12H5Cl2FN2OS2/c13-8-4-5(10(14)20-8)11(18)17-12-16-9-6(15)2-1-3-7(9)19-12/h1-4H,(H,16,17,18) |
| Standard InChI Key | BICSPILOWBITKF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)F |
Introduction
Synthesis Methods
Synthesis of compounds with similar structures often involves condensation reactions or nucleophilic substitutions. For instance, benzothiazole derivatives can be synthesized using methods involving 1,3-dipolar cycloadditions or reactions with aromatic aldehydes .
Potential Applications
Compounds with benzothiazole and thiophene rings are explored for their biological activities, including antimicrobial and antitubercular properties . The presence of fluorine and chlorine atoms can enhance these properties by altering the compound's pharmacokinetics and interactions with biological targets.
Research Findings
While specific research findings on 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide are not available, studies on related compounds suggest that modifications to the benzothiazole ring can significantly impact biological activity. For example, fluorinated benzothiazoles have shown promising results in various biological assays .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on what might be expected for similar compounds:
| Property | Expected Value |
|---|---|
| Molecular Weight | Approximately 350-400 g/mol |
| Solubility | Generally low in water, higher in organic solvents |
| Biological Activity | Potential antimicrobial or antitubercular activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume